3-(2-Methoxy-benzyl)-piperidine
Overview
Description
“3-(2-Methoxy-benzyl)-piperidine” is a chemical compound with the empirical formula C13H19NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COC1=C(C=CC=C1)CC2CNCCC2
. This indicates that the molecule consists of a piperidine ring attached to a 2-methoxybenzyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, alcohols and phenols, which are structurally similar, undergo various reactions including conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 205.30 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Affinity for σ-Receptors
A study by Maier and Wünsch (2002) investigated spiropiperidines with varying substituents, including a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3. These variations exhibited high affinity for σ1-receptors, with specific compounds demonstrating potency in the low nanomolar range. The research emphasized the importance of these specific substituents for σ1-receptor affinity (Maier & Wünsch, 2002).
Synthesis and SAR of Piperidine Derivatives
Okitsu, Suzuki, and Kobayashi (2001) developed new methods for synthesizing 2-methoxy- and 2-acyloxypiperidines, which are recognized as simple imino-sugars. This research focused on the efficient synthesis of these compounds and their application in diastereoselective nucleophilic substitution reactions, contributing to the development of important pharmacological compounds like the antimalarial alkaloid febrifugine (Okitsu, Suzuki, & Kobayashi, 2001).
Structure and Properties
Jayabharathi et al. (2008) studied the structure of t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, which includes a benzyl group and methoxyphenyl groups attached to a piperidine ring. Their work provided detailed insights into the molecular conformation and intermolecular interactions of such compounds, enhancing understanding of their physical and chemical properties (Jayabharathi et al., 2008).
Metabolic and Pharmacological Characterization
Wiese et al. (2009) explored the pharmacology and metabolism of a potent sigma1 receptor ligand with a benzyl and methoxy group in its structure. This research highlighted its high selectivity and potency as a sigma1 receptor antagonist, with rapid metabolism observed in liver microsomes. The findings contribute to the understanding of the pharmacological action and metabolic pathways of similar compounds (Wiese et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Based on its structural similarity to other benzylpiperidine compounds, it may interact with various neurotransmitter systems, including the serotonergic and dopaminergic systems .
Mode of Action
Benzylpiperidine compounds often act as ligands, binding to specific receptors and modulating their activity . The methoxy group attached to the benzyl moiety may influence the compound’s binding affinity and selectivity for these receptors.
Biochemical Pathways
Benzylpiperidine compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various metabolites, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The methoxy group may influence these properties by affecting the compound’s lipophilicity and thus its bioavailability .
Result of Action
Benzylpiperidine compounds can have various effects at the cellular level, potentially influencing neurotransmission and cellular signaling .
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-7-3-2-6-12(13)9-11-5-4-8-14-10-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMLOVQFWVLNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407448 | |
Record name | 3-(2-Methoxy-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420137-10-6 | |
Record name | 3-[(2-Methoxyphenyl)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420137-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methoxy-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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